4-(4-Fluorophenyl)-2-methyl-1H-imidazole
Description
The study of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole is situated at the intersection of several key areas of chemical inquiry. Its imidazole (B134444) core, fluorinated phenyl group, and methyl substituent each contribute to a unique chemical profile that has garnered interest within academic and industrial research. This introduction will provide a contextual backdrop for the compound, highlighting the significance of its constituent parts and outlining the current state of research.
Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules and functional materials. Its presence in natural products, such as the amino acid histidine and purines, underscores its vital role in biochemical processes. In medicinal chemistry, the imidazole ring is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets through hydrogen bonding, coordination with metal ions, and hydrophobic interactions.
The versatility of the imidazole nucleus has led to its incorporation into numerous therapeutic agents with diverse pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This broad spectrum of biological activity has spurred extensive research into the synthesis and functionalization of imidazole derivatives, making it a cornerstone of modern drug discovery.
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. The substitution of a hydrogen atom with fluorine, which is of a similar size but has the highest electronegativity, can lead to profound changes in a molecule's behavior. In the context of imidazole-based compounds, fluorine substitution on an associated phenyl ring can:
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Influence Binding Affinity: The electron-withdrawing nature of fluorine can modify the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.
The strategic placement of a fluorine atom, as seen in the 4-fluorophenyl group of the title compound, is a deliberate design element aimed at optimizing the molecular properties for specific research applications.
The synthesis of imidazoles dates back to the 19th century, with the development of methods like the Radziszewski synthesis. Since then, a plethora of synthetic routes have been developed, allowing for the preparation of a wide array of substituted imidazoles with diverse substitution patterns. Early research focused on understanding the fundamental chemistry of the imidazole ring system.
In recent decades, the focus has shifted towards the application of substituted imidazoles in various fields. The current research landscape is characterized by:
Drug Discovery: A significant portion of research is dedicated to the design and synthesis of novel imidazole derivatives as potential therapeutic agents. This includes their evaluation as inhibitors of enzymes such as p38 MAP kinase and as modulators of receptors like the GABA-A receptor. nih.govnih.gov
Materials Science: Imidazole-based compounds are being explored for their applications in materials science, for instance, as components of ionic liquids and metal-organic frameworks.
Catalysis: N-heterocyclic carbenes (NHCs) derived from imidazoles have emerged as powerful ligands in organometallic catalysis.
The development of efficient and regioselective synthetic methods remains a key area of interest to facilitate the exploration of the chemical space around the imidazole core.
While extensive research exists for the broader class of (4-fluorophenyl)imidazoles, dedicated studies focusing solely on this compound are less prevalent in the current academic literature. However, based on the known activities of structurally similar compounds, several key research trajectories can be delineated for this specific molecule.
Synthesis and Characterization: The synthesis of this compound can likely be achieved through established multi-component reaction strategies that are common for creating substituted imidazoles. A plausible approach would involve the condensation of 4-fluorobenzaldehyde, a methyl-containing component, and an ammonia (B1221849) source. Detailed characterization would involve spectroscopic techniques such as NMR (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry to confirm its structure.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
|---|---|
| ¹H NMR | Aromatic protons of the fluorophenyl ring (doublets and triplets), imidazole ring proton (singlet), and methyl protons (singlet). |
| ¹³C NMR | Aromatic carbons of the fluorophenyl ring (showing C-F coupling), imidazole ring carbons, and a methyl carbon signal. |
| IR Spectroscopy | N-H stretching, C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the imidazole and phenyl rings, and a strong C-F stretching band. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₉FN₂). |
Potential Biological Activities: Given that structurally related (4-fluorophenyl)imidazoles have shown potent activity as p38 MAP kinase inhibitors, a primary research trajectory for this compound would be its evaluation as a kinase inhibitor. nih.gov The p38 MAPK pathway is implicated in inflammatory diseases, making inhibitors of this enzyme attractive therapeutic targets.
Furthermore, the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold has been identified as a promising template for metabolically robust positive allosteric modulators of the GABA-A receptor. nih.govacs.org This suggests that this compound could also be investigated for its potential activity on this important central nervous system target.
Table 2: Key Research Trajectories and Methodologies
| Research Trajectory | Key Methodologies |
|---|---|
| Synthesis and Optimization | Multi-component reactions, microwave-assisted synthesis, purification by chromatography. |
| Structural Elucidation | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Single-Crystal X-ray Diffraction. |
| Biological Evaluation | In vitro kinase inhibition assays (e.g., for p38 MAPK), receptor binding and functional assays (e.g., for GABA-A receptors). |
| Computational Chemistry | Molecular docking studies, quantum chemical calculations for electronic properties. |
Structure
3D Structure
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-7-12-6-10(13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBKDZXTYISVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Fluorophenyl 2 Methyl 1h Imidazole and Its Analogs
Classical and Contemporary Approaches to Imidazole (B134444) Core Construction
The formation of the imidazole ring is a foundational aspect of heterocyclic chemistry, with numerous methods developed over the past century. These strategies often involve the condensation of smaller precursor molecules to build the five-membered ring system.
Modifications of the Debus-Radziszewski Imidazole Synthesis
The Debus-Radziszewski synthesis, first reported in the 19th century, is a cornerstone of imidazole synthesis. wikipedia.orgpharmaguideline.com It is a multi-component reaction that traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.orgmdpi.com This reaction can be adapted to produce a wide range of substituted imidazoles.
For the synthesis of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole, a modified Debus-Radziszewski approach would theoretically involve the reaction of three key components:
A 1,2-dicarbonyl compound: 1-(4-fluorophenyl)ethane-1,2-dione.
An aldehyde: Acetaldehyde, which provides the C2-methyl group.
A nitrogen source: Ammonia or an ammonia equivalent like ammonium (B1175870) acetate.
The reaction proceeds through the initial formation of a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring. wikipedia.org While this method is versatile, a notable drawback can be the potential for low yields and the formation of side products. researchgate.net Modern modifications often employ catalysts or microwave irradiation to improve reaction efficiency and yield. For instance, various catalysts such as lactic acid, boric acid, or nano-magnesium aluminate spinel have been used to promote the condensation of benzil (B1666583) (a 1,2-dicarbonyl), aldehydes, and ammonium acetate, often under ultrasonic or microwave conditions to achieve excellent yields in shorter reaction times. mdpi.comijprajournal.com
Table 1: Hypothetical Reactants for Debus-Radziszewski Synthesis
| Role | Reactant | Resulting Moiety |
|---|---|---|
| 1,2-Dicarbonyl | 1-(4-fluorophenyl)ethane-1,2-dione | 4-(4-Fluorophenyl) group |
| Aldehyde | Acetaldehyde | 2-Methyl group |
Adaptations of the Van Leusen Imidazole Synthesis
The Van Leusen imidazole synthesis is another powerful multi-component reaction that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. pharmaguideline.com The classical approach involves the base-induced cycloaddition of TosMIC to an aldimine, which is typically formed in situ from an aldehyde and a primary amine. pharmaguideline.comacs.org This reaction leads to the formation of 1,5-disubstituted or 1,4,5-trisubstituted imidazoles after the elimination of toluenesulfinic acid. ijprajournal.comresearchgate.net
The direct synthesis of a 2,4-disubstituted imidazole such as this compound via the traditional Van Leusen pathway is not straightforward. The substitution pattern arises from the components used: the aldimine dictates the substituents at N1 and C5, while the TosMIC reagent itself forms the C2 and C4 positions of the ring. Therefore, this method is not directly suited for synthesizing imidazoles that are unsubstituted at the N1 and C5 positions while being substituted at C2 and C4. The inherent mechanism of the Van Leusen reaction makes it an unsuitable choice for this specific substitution pattern without significant modification of the reaction pathway or starting materials, for which there is limited precedent in the literature.
Multi-Component Reactions for Imidazole Ring Formation
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.org Beyond the classical Debus-Radziszewski reaction, other MCRs have been developed for the regioselective synthesis of substituted imidazoles.
A prominent and highly relevant method for synthesizing 4-aryl-2-methyl-imidazoles is the reaction of an α-haloketone with an amidine. researchgate.net This can be considered a two-component condensation, but variations can be designed as one-pot, multi-component processes. For the target compound, this reaction involves the condensation of 2-bromo-1-(4-fluorophenyl)ethan-1-one with acetamidine (B91507) hydrochloride. rawdatalibrary.net This approach offers high regioselectivity, as the connectivity of the reactants directly leads to the desired 2,4-substitution pattern.
In some variations, this reaction is performed as a pseudo-three-component reaction under microwave assistance, where two equivalents of an α-bromoacetophenone react with an amidine salt to yield N-substituted 4-aryl-2-methylimidazoles as the major product, with the desired 1H-imidazole (unsubstituted at the nitrogen) often forming as a minor product. rawdatalibrary.net
Table 2: Representative MCR for 4-Aryl-2-Methyl-Imidazoles
| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref |
|---|---|---|---|---|
| α-Bromoacetophenones | Acetamidine HCl | K₂CO₃, Acetonitrile, Microwave | 1H-4-Aryl-2-methylimidazoles | rawdatalibrary.net |
Catalyst-Free Synthesis Strategies
The development of synthetic methods that proceed without a catalyst is a key goal in green chemistry, as it simplifies purification and reduces waste. An efficient catalyst-free route for the synthesis of 2,4-disubstituted imidazoles has been reported involving the [3+2] cyclization of vinyl azides with amidines. nih.govacs.orgnih.govjst.go.jp
This reaction proceeds by heating a mixture of a vinyl azide (B81097) and an amidine hydrochloride with a base like DBU in a solvent such as acetonitrile. The likely mechanism involves the formation of a 2H-azirine intermediate from the vinyl azide, which then reacts with the amidine to form the imidazole ring after cyclization and rearrangement. This method demonstrates broad functional group tolerance and provides the desired products in good to excellent yields. acs.org
To synthesize an analog of the target compound, (E)-1-(1-azidovinyl)-4-fluorobenzene would be reacted with an appropriate amidine. For example, the reaction of (E)-(1-azidovinyl)benzene with various benzimidamides has been shown to produce a range of 2,4-diphenyl-1H-imidazole derivatives. A specific example leading to a fluorinated analog demonstrates the utility of this method for the desired scaffold. acs.org
Table 3: Catalyst-Free Synthesis of 2,4-Disubstituted Imidazoles acs.org
| Vinyl Azide Precursor | Amidine Precursor | Base/Solvent | Product | Yield (%) |
|---|---|---|---|---|
| (E)-(1-azidovinyl)benzene | Benzimidamide | DBU / MeCN | 2,4-Diphenyl-1H-imidazole | 89 |
| (E)-1-(1-azidovinyl)-4-fluorobenzene | p-Methylbenzimidamide | DBU / MeCN | 4-(4-Fluorophenyl)-2-(p-tolyl)-1H-imidazole | 87 |
| (E)-1-(1-azidovinyl)-4-fluorobenzene | p-Nitrobenzimidamide | DBU / MeCN | 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-1H-imidazole | 72 |
Regioselective Synthesis of this compound Scaffold
Regioselectivity is a critical challenge in the synthesis of substituted heterocycles, particularly when multiple reactive sites are available. For 2,4-disubstituted imidazoles, it is crucial to control the placement of the substituents to avoid the formation of isomers, such as the 2,5-disubstituted product.
The most direct and regioselective method for constructing the this compound scaffold is the condensation of 2-bromo-1-(4-fluorophenyl)ethan-1-one with acetamidine. researchgate.net The reaction mechanism inherently defines the final positions of the substituents. The carbon of the C-Br bond and the carbonyl carbon of the α-bromoketone form the C4 and C5 positions of the imidazole ring, respectively. The amidine provides the N1, C2, and N3 atoms. This fixed bonding sequence ensures that the 4-fluorophenyl group from the ketone exclusively ends up at the C4 position and the methyl group from the acetamidine is locked into the C2 position. An optimized protocol involves the addition of the α-bromoketone to the amidine in aqueous tetrahydrofuran (B95107) with potassium bicarbonate, yielding the product with high purity and in excellent yields without the need for chromatography. researchgate.net
Directed Functionalization at Specific Ring Positions
An alternative to building the imidazole ring from acyclic precursors is the direct functionalization of a pre-existing imidazole core. This approach relies on the selective activation of a specific C-H bond, allowing for the introduction of new substituents. However, the regioselective C-H functionalization of the imidazole ring can be challenging due to the similar reactivity of the C4 and C5 positions and the generally higher acidity of the C2 proton. nih.gov
For a compound like this compound, this could theoretically be achieved in two ways:
C4-Arylation of 2-methylimidazole (B133640): This would involve selectively introducing the 4-fluorophenyl group at the C4 (or C5) position of 2-methylimidazole.
C2-Methylation of 4-(4-fluorophenyl)-1H-imidazole: This would involve introducing a methyl group at the C2 position of a pre-formed 4-aryl imidazole.
Direct C4-arylation is particularly difficult due to the low reactivity of this position. nih.gov Advanced strategies have been developed to overcome this, often involving the use of a directing group on the imidazole nitrogen. A notable strategy employs the [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group. In this multi-step approach, a SEM-protected imidazole undergoes palladium-catalyzed C5-arylation. Subsequently, a "SEM-switch" is performed, which involves deprotection and reprotection under conditions that cause the SEM group to migrate from the N1 to the N3 position. This transposition effectively re-labels the original C4 position as the new, more reactive C5 position, which can then undergo a second palladium-catalyzed arylation. nih.govnih.gov While powerful, this method is complex and indirect.
A more direct palladium-catalyzed C4-H arylation has been reported for N-protected 2,5-disubstituted imidazoles using specific phosphine (B1218219) or phenanthroline ligands, but this is less applicable to a C2-monosubstituted starting material. jst.go.jp Nickel-catalyzed C-H arylations of imidazoles have also been developed, but these typically show a strong preference for the C2 position, which is the most acidic site. nih.govnagoya-u.ac.jp Therefore, building the scaffold via condensation reactions remains the more common and regioselective approach for this specific substitution pattern.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, providing efficient pathways to construct the aryl-imidazole scaffold. The Suzuki and Sonogashira reactions are particularly prominent in this context. semanticscholar.orgwikipedia.org
Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for creating C(sp²)–C(sp²) bonds by reacting an organoboron compound (typically a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. semanticscholar.orgias.ac.insemanticscholar.org This reaction is widely used for the synthesis of 2,4-diarylimidazoles and related structures due to its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. semanticscholar.orgresearchgate.net
For the synthesis of analogs of this compound, a common strategy involves the coupling of a halogenated imidazole core with an appropriate arylboronic acid. For instance, a 4-halo-2-methyl-1H-imidazole (where the halide is typically Iodo or Bromo) can be coupled with 4-fluorophenylboronic acid. semanticscholar.orgresearchgate.net The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.
Table 1: Representative Conditions for Suzuki Coupling in Imidazole Synthesis
| Component | Example | Role | Reference |
|---|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the cross-coupling cycle | researchgate.netresearchgate.net |
| Ligand | PPh₃, dppf | Stabilizes the Pd center and facilitates the reaction steps | researchgate.net |
| Base | Na₂CO₃, Cs₂CO₃, CsF | Activates the boronic acid and neutralizes the acid byproduct | ias.ac.inresearchgate.net |
| Organoboron Reagent | 4-Fluorophenylboronic acid | Source of the aryl group | semanticscholar.org |
| Organohalide | 4-Iodo-2-methyl-1H-imidazole | Imidazole scaffold with a leaving group | semanticscholar.org |
| Solvent | Toluene, DMF, Water | Provides the reaction medium | mdpi.comorganic-chemistry.org |
This table is illustrative and specific conditions may vary based on the exact substrates.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. mdpi.comorganic-chemistry.org While not a direct route to the 4-aryl bond in the target compound, it is a crucial method for introducing alkynyl substituents onto the imidazole or phenyl rings, creating diverse analogs. For example, a 4-bromo- or 5-bromo-imidazole derivative can be coupled with various terminal alkynes to produce alkynylated imidazoles, which can then be further functionalized. mdpi.comresearchgate.net The reaction conditions are generally mild, tolerating a wide range of functional groups. wikipedia.orgnih.gov
Strategies for Derivatization and Structural Diversification
Once the core this compound structure is synthesized, various strategies can be employed to modify its structure, leading to a diverse library of analogs.
N-Alkylation and N-Protection Methodologies for Imidazole Nitrogen
The imidazole ring contains two nitrogen atoms, and the N-H proton is acidic, allowing for reactions at this site. N-alkylation introduces an alkyl group, while N-protection temporarily blocks this site to allow for selective reactions elsewhere on the molecule.
N-Protection: To perform regioselective modifications on the carbon atoms of the imidazole ring (e.g., C-5), it is often necessary to protect the N-1 position. nih.gov This prevents unwanted N-functionalization and can influence the reactivity of the ring. Common protecting groups for imidazoles include methoxymethyl (MOM) and 2-(trimethylsilyl)ethoxymethyl (SEM). For instance, a diarylimidazole can be deprotonated with a strong base like sodium bis(trimethylsilyl)amide followed by the addition of methoxymethyl chloride to install the MOM group. nih.gov The SEM group is also valuable as it can be used strategically to control regioselectivity in subsequent C-H arylation steps. nih.gov
N-Alkylation: The direct alkylation of the imidazole nitrogen is a common method for diversification. This is typically achieved by treating the N-H imidazole with a base (e.g., NaH, K₂CO₃) to form the imidazolide (B1226674) anion, which then acts as a nucleophile to attack an alkyl halide. researchgate.netrsc.org Phase-transfer catalysts can also be employed to facilitate this reaction under solid-liquid conditions. researchgate.net Alternative, greener methods include the vapor-phase alkylation using alcohols over heterogeneous catalysts like calcined layered double hydroxides. scispace.com The choice of base and reaction conditions can sometimes influence the regioselectivity of alkylation (N-1 vs. N-3, which is equivalent in the parent compound but not in substituted derivatives).
Introduction of Diverse Substituents onto the Imidazole and Phenyl Rings
Further functionalization of the imidazole and phenyl rings is key to exploring the chemical space around the core structure.
On the Imidazole Ring:
Direct C-H Arylation: Modern synthetic methods allow for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates (e.g., halo-imidazoles). Palladium-catalyzed C-H arylation can be used to selectively introduce aryl groups at the C-2 and C-5 positions of the imidazole ring. nih.gov By employing specific protecting groups and reaction conditions, it is possible to achieve sequential and regioselective arylation of all three C-H bonds of the imidazole core. nih.gov
Cross-Coupling on Halogenated Imidazoles: A more traditional approach involves the synthesis of a halogenated (bromo or iodo) imidazole intermediate. These intermediates are then excellent substrates for cross-coupling reactions like Suzuki or Sonogashira, allowing for the introduction of a wide variety of aryl or alkynyl groups at specific positions. semanticscholar.orgresearchgate.net
On the Phenyl Ring: The introduction of substituents onto the 4-fluorophenyl ring typically relies on standard electrophilic aromatic substitution reactions. However, the directing effects of the existing fluorine atom (ortho, para-directing but deactivating) and the imidazole substituent must be considered. Alternatively, and more commonly, substituted phenylboronic acids can be used in a Suzuki coupling reaction from the outset to build analogs with diverse patterns on the phenyl ring. For example, using 3-chloro-4-fluorophenylboronic acid or 3-methyl-4-fluorophenylboronic acid in a Suzuki reaction with a 4-bromo-2-methyl-1H-imidazole would directly yield analogs with additional substituents on the phenyl ring.
Stereoselective Synthesis of Chiral Analogs
The creation of chiral analogs from an achiral precursor like this compound can be achieved through several strategies.
Axial Chirality: When rotation around a single bond is sterically hindered, atropisomers can result. For 2,4-diaryl imidazoles, if bulky substituents are placed at the ortho-positions of the phenyl ring and/or at the N-1 and C-5 positions of the imidazole, rotation around the C-N or C-C bond can be restricted, leading to stable, isolable enantiomers. nih.gov The catalytic enantioselective synthesis of such axially chiral imidazoles can be achieved through methods like cation-directed desymmetrization, where a chiral catalyst differentiates between two enantiotopic nitrogen atoms in an achiral anion intermediate. nih.gov This approach allows for the construction of the chiral imidazole core with high enantioselectivity. nih.gov
Introduction of Chiral Centers: Another strategy involves attaching a chiral moiety to the core structure. This can be done by:
N-Alkylation with a Chiral Electrophile: Reacting the imidazole nitrogen with a chiral alkyl halide introduces a stereocenter on the N-substituent.
Derivatization with Chiral Auxiliaries: Attaching a chiral group, such as a sugar (glycosylation), can produce diastereomeric products that may be separable. mdpi.com This has been demonstrated in related triazole systems. mdpi.comresearchgate.net
Synthesis from Chiral Precursors: Using chiral building blocks, such as derivatives of amino acids like histidine, can be used to construct complex chiral imidazole-containing structures like cyclophanes. rsc.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-fluorophenylboronic acid |
| 4-Iodo-2-methyl-1H-imidazole |
| 4-Bromo-2-methyl-1H-imidazole |
| 2,4-diarylimidazoles |
| 4-halo-2-methyl-1H-imidazole |
| Palladium(II) acetate |
| Tetrakis(triphenylphosphine)palladium(0) |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |
| Triphenylphosphine |
| 1,1'-Bis(diphenylphosphino)ferrocene |
| Sodium carbonate |
| Cesium carbonate |
| Cesium fluoride |
| Toluene |
| Dimethylformamide |
| Copper(I) iodide |
| Methoxymethyl chloride |
| 2-(trimethylsilyl)ethoxymethyl chloride |
| Sodium bis(trimethylsilyl)amide |
| Sodium hydride |
| Potassium carbonate |
| 3-chloro-4-fluorophenylboronic acid |
| 3-methyl-4-fluorophenylboronic acid |
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, a complete and unambiguous assignment of the proton and carbon skeletons of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole can be achieved.
Proton (¹H) NMR Chemical Shift and Coupling Pattern Analysis
The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the methyl group, the imidazole (B134444) ring proton, and the protons of the 4-fluorophenyl ring. The methyl protons at the C2 position of the imidazole ring typically appear as a singlet in the upfield region, owing to their attachment to an sp³-hybridized carbon. The lone proton on the imidazole ring (H5) would resonate as a singlet, with its chemical shift influenced by the electronic nature of the heterocyclic system.
The protons on the 4-fluorophenyl ring exhibit a characteristic AA'BB' system due to the symmetry of the para-substituted ring and the coupling to the fluorine atom. The protons ortho to the fluorine atom (H2' and H6') will be chemically equivalent, as will the protons meta to the fluorine (H3' and H5'). This results in two multiplets, often appearing as two overlapping triplets or doublets of doublets, in the aromatic region of the spectrum. The coupling between adjacent protons (³JHH) and the coupling between the protons and the fluorine atom (³JHF and ⁴JHF) dictate the fine structure of these signals.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₃ (at C2) | ~2.3 - 2.5 | s (singlet) | N/A |
| H5 (imidazole) | ~7.0 - 7.5 | s (singlet) | N/A |
| H3', H5' (phenyl) | ~7.0 - 7.2 | t or dd | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 5-6 Hz |
| H2', H6' (phenyl) | ~7.6 - 7.8 | dd | ³JHH ≈ 8-9 Hz, ³JHF ≈ 8-9 Hz |
Carbon-13 (¹³C) NMR Chemical Shift and Fluorine Coupling Constant Determination
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The methyl carbon will appear at the high-field end of the spectrum. The imidazole ring carbons (C2, C4, and C5) will have characteristic chemical shifts, with C2 being the most downfield due to its position between two nitrogen atoms. The carbons of the 4-fluorophenyl ring will show splitting due to coupling with the fluorine atom. The carbon directly attached to the fluorine (C4') will exhibit a large one-bond C-F coupling constant (¹JCF), appearing as a doublet. The ortho (C3' and C5'), meta (C2' and C6'), and para (C1') carbons will show smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings, respectively. The magnitudes of these coupling constants are invaluable for confirming the substitution pattern of the fluorophenyl ring.
Table 2: Predicted ¹³C NMR Spectral Data and C-F Coupling Constants for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JCF, Hz) |
|---|---|---|---|
| -CH₃ | ~15 - 20 | s | N/A |
| C5 | ~115 - 120 | s | N/A |
| C4 | ~135 - 140 | s | N/A |
| C2 | ~145 - 150 | s | N/A |
| C3', C5' | ~115 - 117 | d | ²JCF ≈ 21-22 Hz |
| C2', C6' | ~127 - 129 | d | ³JCF ≈ 8-9 Hz |
| C1' | ~130 - 132 | d | ⁴JCF ≈ 3-4 Hz |
| C4' | ~160 - 164 | d | ¹JCF ≈ 245-250 Hz |
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will be split into a multiplet due to coupling with the ortho (³JFH) and meta (⁴JFH) protons of the phenyl ring. This coupling pattern can further confirm the structural assignment. The chemical shift is typically reported relative to a standard such as CFCl₃.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-spin coupled. For this compound, this would be most informative for the fluorophenyl ring, showing correlations between the ortho and meta protons, thus confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show cross-peaks connecting the signal of each proton to the signal of the carbon it is attached to. This would allow for the unambiguous assignment of the protonated carbons, such as the methyl carbon, the imidazole C5, and the carbons of the fluorophenyl ring.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, a correlation between the methyl protons and the imidazole C2 carbon would confirm the position of the methyl group. Correlations between the imidazole H5 proton and the phenyl carbons (C1' and C2'/C6') would establish the connection between the two ring systems.
Resolution of Regioisomerism through Advanced NMR Techniques
A potential ambiguity in the synthesis of this compound is the possible formation of its regioisomer, 5-(4-Fluorophenyl)-2-methyl-1H-imidazole. Advanced NMR techniques, particularly HMBC and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for distinguishing between these two isomers.
In the HMBC spectrum of the desired 4-substituted isomer, long-range correlations would be expected between the imidazole proton (H5) and the carbons of the phenyl ring. Conversely, for the 5-substituted isomer, the imidazole proton (H4) would show a correlation to the C2 carbon, which also shows a correlation to the methyl protons.
The NOESY experiment, which detects through-space proximity of protons, can also be decisive. In the 4-substituted isomer, a Nuclear Overhauser Effect (NOE) might be observed between the imidazole H5 proton and the ortho-protons (H2'/H6') of the phenyl ring. For the 5-substituted isomer, an NOE would be expected between the methyl protons and the ortho-protons of the phenyl ring, as these groups would be in closer spatial proximity.
Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes.
The FTIR spectrum of this compound would be expected to show a characteristic N-H stretching vibration for the imidazole ring, typically appearing as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the aromatic and imidazole rings would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is expected in the 1200-1250 cm⁻¹ region. Fingerprint region bands below 1400 cm⁻¹ would correspond to various bending and deformation modes.
Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would complement the FTIR data. The symmetric breathing modes of the aromatic and imidazole rings are often strong in the Raman spectrum.
Table 3: Predicted Vibrational Spectroscopy Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| N-H Stretch (imidazole) | 3200 - 3400 (broad) | FTIR |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Aliphatic C-H Stretch (-CH₃) | 2850 - 2960 | FTIR, Raman |
| C=C and C=N Ring Stretches | 1400 - 1600 | FTIR, Raman |
| C-F Stretch | 1200 - 1250 (strong) | FTIR |
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like imidazoles. In positive ion mode, this compound would be expected to readily form a protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, providing valuable structural data. Common fragmentation pathways for imidazole-containing compounds involve cleavages of the imidazole ring or loss of substituents from the ring system.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental composition of the parent molecule and its fragments. For this compound (C₁₀H₉FN₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value, confirming the molecular formula with a high degree of confidence.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
While a crystal structure for this compound itself is not available in the reviewed literature, data from a closely related derivative, 4-(4-Fluorophenyl)-1-(methoxymethyl)-2-phenyl-1H-imidazole, provides an example of the crystallographic data obtained for this class of compounds. nih.gov This analysis determines the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group, which describes the symmetry of the crystal lattice.
The crystallographic data for 4-(4-Fluorophenyl)-1-(methoxymethyl)-2-phenyl-1H-imidazole is presented below.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | nih.gov |
| a (Å) | 10.524(1) | nih.gov |
| b (Å) | 11.2480(11) | nih.gov |
| c (Å) | 11.9810(12) | nih.gov |
| β (°) | 92.206(3) | nih.gov |
| Volume (ų) | 1417.2(2) | nih.gov |
| Z | 4 | nih.gov |
Z is the number of molecules per unit cell.
Analysis of Molecular Conformation and Dihedral Angles Between Ring Systems
Table 1: Hypothetical Dihedral Angle Data
| Parameter | Value (°C) |
|---|
This table would be populated with the experimentally determined dihedral angle upon successful crystallographic analysis.
Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Packing
The arrangement of molecules within a crystal lattice, or crystal packing, is governed by a variety of intermolecular forces. For this compound, the presence of the imidazole ring, with its N-H donor and sp²-hybridized nitrogen acceptor, suggests the potential for significant hydrogen bonding. A detailed crystallographic study would identify and characterize these hydrogen bonds (e.g., N-H···N interactions) and other weaker interactions, such as C-H···π and π-π stacking, which would collectively dictate the supramolecular architecture.
Table 2: Potential Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|---|
| N-H···N | Data not available | Data not available | Data not available | Data not available |
| C-H···π | Data not available | Data not available | Data not available | Data not available |
This table is designed to summarize the geometric parameters of intermolecular interactions that would be identified from crystallographic data.
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts
Table 3: Anticipated Hirshfeld Surface Analysis Contributions
| Interaction Type | Contribution (%) |
|---|---|
| H···H | Data not available |
| C···H/H···C | Data not available |
| N···H/H···N | Data not available |
| F···H/H···F | Data not available |
This table would present the quantitative breakdown of intermolecular contacts as determined by Hirshfeld surface analysis.
Thermal Ellipsoid Plot (ADPs) Analysis for Atomic Displacement Parameters
The thermal ellipsoid plot, or anisotropic displacement parameter (ADP) plot, is a graphical representation of the atomic vibrations within a crystal lattice. These ellipsoids indicate the magnitude and direction of thermal motion for each non-hydrogen atom. Analysis of the ADPs for this compound would provide insights into the dynamic behavior of the molecule in the solid state and can reveal information about the rigidity or flexibility of different molecular fragments. The size and shape of the ellipsoids are determined from the crystallographic refinement process.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
Computational Chemistry and Theoretical Modeling of 4 4 Fluorophenyl 2 Methyl 1h Imidazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For 4-(4-Fluorophenyl)-2-methyl-1H-imidazole, DFT calculations, particularly using the B3LYP functional with basis sets such as 6-311G(d,p), are instrumental in elucidating its fundamental chemical characteristics.
Geometry Optimization and Conformational Energy Landscape Mapping
The first step in the computational analysis is the geometry optimization of the molecule to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For the closely related compound, 4-(4-Fluorophenyl)-1H-imidazole, DFT calculations have determined precise bond lengths and angles for its most stable tautomeric form.
The introduction of a methyl group at the C2 position in this compound is expected to induce subtle but significant changes in the molecular geometry. The electron-donating nature of the methyl group can alter the electron distribution within the imidazole (B134444) ring, slightly elongating the adjacent C-N bonds. Steric hindrance between the methyl group and the N1-H proton may also lead to minor adjustments in bond angles to relieve strain.
A Potential Energy Surface (PES) scan is often performed to map the conformational energy landscape. For this molecule, a key conformational parameter is the dihedral angle between the imidazole and the 4-fluorophenyl rings. The PES scan reveals the energy barriers to rotation around the C-C single bond connecting these two rings, identifying the most stable rotational conformers. It is anticipated that the global minimum corresponds to a non-planar conformation, where steric repulsion between the ortho-hydrogens of the phenyl ring and the hydrogens of the imidazole ring is minimized.
| Parameter | Bond/Angle | Calculated Value (for 4-(4-Fluorophenyl)-1H-imidazole) | Predicted Change for 2-methyl derivative |
|---|---|---|---|
| Bond Length (Å) | C2-N1 | 1.347 | Slight increase |
| C2-N3 | 1.325 | Slight increase | |
| C4-C(phenyl) | 1.475 | Minimal change | |
| C-F | 1.352 | Minimal change | |
| C2-C(methyl) | - | ~1.510 | |
| Bond Angle (°) | N1-C2-N3 | 111.5 | Slight decrease |
| C2-N1-C5 | 107.8 | Slight increase | |
| C(imidazole)-C(phenyl)-C(phenyl) | 121.5 | Minimal change | |
| N1-C2-C(methyl) | - | ~124.0 | |
| Dihedral Angle (°) | Imidazole-Phenyl | ~30-40 | Possible slight increase due to steric effects |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO is likely distributed over the entire molecule, including the fluorophenyl ring. The electron-donating methyl group at the C2 position will raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap compared to its unsubstituted counterpart. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and susceptibility to chemical reactions.
| Property | Predicted Value/Description |
|---|---|
| HOMO Energy | Relatively high, indicating good electron-donating ability. |
| LUMO Energy | Relatively low, indicating good electron-accepting ability. |
| HOMO-LUMO Energy Gap (ΔE) | Expected to be in the range of 4-5 eV, suggesting moderate reactivity. |
| Ionization Potential | Lower due to the electron-donating methyl group. |
| Electron Affinity | Higher due to the electron-withdrawing fluorophenyl group. |
| Chemical Hardness | Moderate, indicating a balance between stability and reactivity. |
Molecular Electrostatic Potential (MEP) Surface Generation for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map is color-coded, with red indicating regions of high electron density (nucleophilic sites) and blue representing regions of low electron density (electrophilic sites).
For this compound, the MEP surface is expected to show the most negative potential (red) around the sp2-hybridized nitrogen atom (N3) of the imidazole ring, which is the primary site for electrophilic attack and protonation. The fluorine atom on the phenyl ring will also exhibit a negative potential. In contrast, the hydrogen atom attached to the N1 nitrogen of the imidazole ring will be the most electropositive region (blue), making it a site for nucleophilic attack. The hydrogen atoms of the methyl group will also show a positive potential.
Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analyses for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. These interactions, known as hyperconjugation, contribute to the stability of the molecule.
In this compound, significant stabilization energies are expected from several key interactions. These include the delocalization of the lone pair electrons of the nitrogen atoms into the antibonding orbitals of the adjacent C-C and C-N bonds within the imidazole ring. Additionally, hyperconjugative interactions will occur between the π-orbitals of the imidazole and fluorophenyl rings. The introduction of the methyl group provides new donor-acceptor interactions between the σ(C-H) bonds of the methyl group and the antibonding π* orbitals of the imidazole ring, further stabilizing the molecule. Natural Hybrid Orbital (NHO) analysis complements this by describing the hybridization of the atomic orbitals involved in these bonds.
Prediction of Spectroscopic Parameters (NMR, IR, Raman)
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. For this compound, the calculated chemical shifts would be compared to experimental spectra. The protons and carbons of the methyl group would show characteristic signals in the upfield region. The fluorine atom would cause splitting of the signals for the adjacent carbons and protons in the phenyl ring.
IR and Raman Spectroscopy: The vibrational frequencies and intensities for both Infrared (IR) and Raman spectra can be calculated. The results are typically scaled to correct for anharmonicity and the limitations of the theoretical method. The predicted spectra for this compound would show characteristic vibrational modes, including N-H stretching, C-H stretching (aromatic and aliphatic), C=N stretching, and C-F stretching. The presence of the methyl group would introduce new C-H stretching and bending vibrations.
| Vibrational Mode | Predicted Wavenumber Range | Expected Intensity |
|---|---|---|
| N-H stretch | 3100-3150 | Medium (IR) |
| Aromatic C-H stretch | 3050-3100 | Medium-Weak (IR/Raman) |
| Aliphatic C-H stretch (methyl) | 2900-3000 | Medium (IR/Raman) |
| C=N stretch | 1500-1600 | Strong (IR) |
| C=C stretch (aromatic) | 1450-1600 | Strong-Medium (IR/Raman) |
| C-F stretch | 1200-1250 | Strong (IR) |
Molecular Dynamics Simulations for Dynamic Conformational Behavior and Solvation Effects
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes and interactions with the surrounding environment.
For this compound, MD simulations can be used to explore its conformational flexibility, particularly the rotation around the bond connecting the phenyl and imidazole rings. By simulating the molecule over several nanoseconds, the probability of finding it in different rotational states can be determined, providing a more realistic picture of its structure in solution.
Furthermore, MD simulations are invaluable for studying solvation effects. By placing the molecule in a box of explicit solvent molecules (e.g., water), the formation and dynamics of the solvation shell can be investigated. The simulations can reveal how water molecules orient themselves around the solute, forming hydrogen bonds with the nitrogen atoms of the imidazole ring and interacting with the fluorophenyl group. This provides a detailed understanding of how the solvent influences the molecule's conformation and reactivity. Analysis of the radial distribution functions from the simulation can quantify the structure of the water molecules around the different functional groups of the solute.
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Consequently, due to the lack of available scientific data and research findings specifically pertaining to this compound within the requested computational chemistry framework, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The strict adherence to the specified sections and subsections cannot be fulfilled without dedicated research on this exact chemical entity.
Investigation of Biological Interactions and Structure Activity Relationships in Vitro, Non Clinical Research
Enzyme Inhibition and Modulation Research
The imidazole (B134444) scaffold is a common feature in many biologically active compounds, often contributing to their ability to interact with and modulate the function of various enzymes. Research into derivatives of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole has revealed inhibitory activity against several key enzymes implicated in disease pathways.
Studies on Indoleamine 2,3-Dioxygenase (IDO) Inhibition
Indoleamine 2,3-dioxygenase (IDO) is an enzyme that plays a crucial role in immune suppression, making it a significant target in fields like oncology. The enzyme catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan. A systematic study of 4-phenyl-imidazole (4-PI) derivatives was conducted to develop more potent IDO inhibitors. cardiff.ac.uk As part of this research, the analog 4-(4-Fluorophenyl)-1H-imidazole was synthesized and evaluated. cardiff.ac.uk Computational docking experiments were used to guide the design and synthesis of these analogs, focusing on key interactions within the IDO active site and with the heme iron. cardiff.ac.uk While specific inhibitory data for the 2-methyl variant is not detailed in these studies, the research on the parent compound establishes the 4-(4-fluorophenyl)imidazole scaffold as a promising foundation for the development of IDO inhibitors. cardiff.ac.uknih.gov
Research on p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38 mitogen-activated protein kinases (MAPKs) are a class of enzymes that respond to stress stimuli and are involved in inflammation and other cellular processes. Consequently, they are a target for the development of anti-inflammatory drugs. Research has consistently shown that inhibitors featuring vicinal 4-fluorophenyl and pyridine (B92270) or other heterocyclic rings can effectively inhibit p38 MAPK. nih.govnih.gov
Studies on various imidazole derivatives have highlighted the importance of the 4-fluorophenyl motif for binding within the ATP pocket of the p38α kinase. nih.gov A series of novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives were synthesized and evaluated for their in vitro p38 MAP kinase inhibitory activity. mdpi.comwikipedia.org In one study, a compound from this series, designated AA6, which contains dimethyl substitutions, demonstrated considerable p38 kinase inhibitory activity with an IC50 value of 403.57 ± 6.35 nM, compared to the reference drug adezmapimod (IC50 value of 222.44 ± 5.98 nM). mdpi.comwikipedia.org These findings underscore the potential of imidazole-based structures containing a fluorophenyl group to serve as effective p38 MAPK inhibitors. nih.govmdpi.comwikipedia.org
Table 1: In Vitro p38 MAPK Inhibitory Activity of a Related Imidazole Derivative
| Compound | Target Enzyme | IC50 Value (nM) | Reference Compound | Reference IC50 (nM) |
|---|
| AA6 (An N-substituted imidazole derivative) | p38 MAP Kinase | 403.57 ± 6.35 | Adezmapimod (SB203580) | 222.44 ± 5.98 |
Data sourced from studies on related N-substituted imidazole derivatives. mdpi.comwikipedia.org
Exploration of Interactions with Cytochrome P450 Enzymes (e.g., Lanosterol-14α-demethylase)
Cytochrome P450 enzymes are a large family of heme-containing monooxygenases. One crucial member is Lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of sterols like cholesterol in mammals and ergosterol (B1671047) in fungi. nih.govmdpi.com This enzyme is the primary target for azole antifungal drugs, which are characterized by an imidazole or triazole ring. nih.govnih.gov
The mechanism of action for azole-based inhibitors involves the nitrogen atom of the imidazole or triazole ring coordinating to the heme iron atom at the enzyme's active site. nih.gov This interaction prevents the enzyme from binding and metabolizing its natural substrate, lanosterol, thereby halting the sterol biosynthesis pathway. nih.govnih.gov While specific in vitro studies detailing the interaction between this compound and Lanosterol-14α-demethylase are not publicly available, the presence of the imidazole ring in its structure suggests a potential for interaction with CYP enzymes, a characteristic feature of this class of compounds. nih.govnih.gov
Receptor Binding and Allosteric Modulation Studies
Beyond enzyme inhibition, imidazole-based compounds are known to interact with various neurotransmitter receptors, often acting as allosteric modulators that can fine-tune receptor activity.
Identification and Characterization of Binding Sites and Allosteric Mechanisms
The specific binding site and allosteric mechanism are critical for understanding how a compound modulates receptor function. For the 2-(4-fluorophenyl)-1H-benzo[d]imidazole series, molecular docking and radioligand binding studies have provided significant insights.
The research indicates a clear preference for interaction with the α1/γ2 interface of the α1β2γ2 GABA-A receptor subpopulation. This site is a well-known allosteric recognition site, distinct from the primary GABA binding site (located at the β/α interface), and is also the binding location for other modulators like zolpidem. The studies showed that placing a methyl group at the 6-position of the 1H-benzo[d]imidazole scaffold helps guide the molecule to this allosteric site, whereas placing it at the 5-position created a steric hindrance that abolished the interaction. This demonstrates that the 2-(4-fluorophenyl)imidazole core structure is suitable for molecular recognition at the α1/γ2 allosteric site of the GABA-A receptor.
Table 2: Summary of GABA-A Receptor Interaction for a Related Compound Series
| Compound Series | Receptor Target | Interaction Type | Identified Binding Site |
|---|
Data sourced from studies on structurally related benzimidazole (B57391) derivatives.
Cellular Pathway Modulation Studies (in vitro models)
While direct studies on the antiproliferative activity of this compound are not extensively available, research on structurally similar compounds provides insights into the potential of this class of molecules as anticancer agents. Imidazole derivatives are recognized for their electron-rich nature, which facilitates binding to various enzymes and receptors, leading to a broad range of antiproliferative activities.
For instance, studies on 2-(4-fluorophenyl) imidazol-5-one derivatives have demonstrated notable anticancer activity against a panel of human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), PC3 (prostate cancer), and HCT-116 (colon cancer). researchgate.netjapsonline.com Certain compounds within this series exhibited potent cytotoxic effects, with IC50 values indicating significant inhibitory activity. For example, one derivative showed a particularly strong effect against the PC3 cell line with an IC50 of 8.15µM, while others displayed moderate activity with IC50 values in the range of 10.58-11.45 µM. researchgate.netjapsonline.com
Furthermore, research into 1H-imidazole [4,5-f] researchgate.netnih.gov phenanthroline derivatives has also revealed selective inhibitory activities against colorectal cancer cells, with IC50 values as low as 1.74 μM and 2 μM in HCT116 and SW480 cells, respectively. researchgate.net Another study on 2, 4, 5-triphenyl-1H-imidazole derivatives identified a compound, 2-iodo-6-methoxy-4-(4, 5-diphenyl-1H-imidazol-2-yl) phenol, with an IC50 of 15 μM against human non-small cell lung carcinoma (A549) cells, inhibiting 90.33% of cell growth. imedpub.com
These findings suggest that the imidazole scaffold, particularly when substituted with a fluorophenyl group, is a promising pharmacophore for the development of novel anticancer agents. However, specific data on the antiproliferative effects of this compound against various cancer cell lines are needed to fully elucidate its potential in this area.
The disruption of microtubule dynamics through the inhibition of tubulin polymerization is a key mechanism of action for many successful anticancer drugs. Several classes of imidazole derivatives have been investigated as tubulin polymerization inhibitors. nih.govnih.govencyclopedia.pubmdpi.com
Research on 2-aryl-4-benzoyl-imidazoles (ABI) has shown that these compounds can inhibit tubulin polymerization by interacting with the colchicine (B1669291) binding site on tubulin. nih.govnih.gov This mechanism leads to the disruption of the cellular microtubule network, causing cell cycle arrest and subsequent apoptosis. Notably, some of these ABI compounds were found to be equally potent against multidrug-resistant cancer cells and their sensitive parental cell lines, suggesting they may overcome certain mechanisms of drug resistance. nih.gov
Similarly, a study on a methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a benzimidazole derivative, demonstrated that it markedly interferes with tubulin polymerization. This interference led to mitotic arrest in HeLa cervical cancer cells, characterized by multi-nucleation and unsegregated chromosomes. researchgate.net These findings highlight the potential of fluorinated imidazole and benzimidazole scaffolds to act as tubulin polymerization inhibitors.
While these studies provide a strong rationale for investigating this compound as a potential tubulin polymerization inhibitor, direct experimental evidence for this specific compound is currently lacking. Further research, including tubulin polymerization assays, is necessary to determine if it shares this mechanism of action with its structural relatives.
Antimicrobial Efficacy Research (in vitro models)
The imidazole ring is a core component of many antimicrobial agents. Research has explored the efficacy of various imidazole derivatives against a range of bacterial and fungal pathogens.
Studies on various imidazole derivatives have demonstrated their potential as antibacterial agents against Gram-positive bacteria. For instance, a series of 5-substituted 1-methyl-4-nitro-1H-imidazoles were evaluated for their in vitro antibacterial activity. One of the most potent compounds, 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole, exhibited a Minimum Inhibitory Concentration (MIC) value of ≤8 µg/mL against Staphylococcus aureus and Bacillus subtilis. nih.gov
Research on fluorinated benzimidazole derivatives also showed promising results. A 2-(m-fluorophenyl)-benzimidazole derivative was found to be a potent antibacterial agent against B. subtilis with a MIC value of 7.81 μg/mL. acgpubs.org While specific data for this compound against Streptococcus pyogenes, S. aureus, and B. subtilis is not available, the activity of these related compounds suggests that this chemical scaffold warrants further investigation for its potential antibacterial properties against these Gram-positive pathogens.
The efficacy of imidazole derivatives against Gram-negative bacteria has also been a subject of investigation. In a study of fluorinated benzimidazoles, a compound with a fluorine atom in the meta-position of the phenyl ring displayed high activity against Gram-negative bacteria, with a MIC value of 31.25 μg/mL. acgpubs.org However, many 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives showed no significant activity against Gram-negative bacteria like Escherichia coli at concentrations up to 64 µg/mL. nih.gov
The varied results across different imidazole derivatives highlight the importance of specific structural features in determining the antibacterial spectrum. Direct testing of this compound is required to determine its specific activity against Pseudomonas aeruginosa and E. coli.
Imidazole derivatives are a well-established class of antifungal agents. Research on various imidazole-containing compounds has demonstrated their inhibitory activity against Candida species. For example, a study on (2-methyl-1H-imidazol-1-yl)methanol showed a mean MIC value of 200 µg/mL against various Candida strains. mdpi.comnih.gov Another study on two new 1,3,4-oxadiazole (B1194373) compounds, which are structurally distinct but also heterocyclic, reported MIC values of 32 μg/ml against the majority of Candida albicans isolates tested. frontiersin.org
These findings underscore the potential of the imidazole scaffold in the development of new antifungal agents. However, to ascertain the specific antifungal efficacy of this compound, in vitro susceptibility testing against a panel of Candida species is necessary.
Anti-Tubercular Activity Investigations
The imidazole core is a key pharmacophore in several clinically recognized and experimental anti-tubercular agents. researchgate.net For instance, nitroimidazoles like delamanid (B1670213) are approved for treating multidrug-resistant tuberculosis. researchgate.net Numerous studies have synthesized and screened various imidazole derivatives, revealing that this heterocyclic scaffold is a promising starting point for the development of novel anti-mycobacterial drugs. nih.govresearchgate.net
Comprehensive Elucidation of Structure-Activity Relationships (SAR)
The biological activity of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole ring. SAR studies on various classes of imidazole- and benzimidazole-based compounds have provided valuable insights into the structural requirements for anti-tubercular efficacy. nih.gov
For this compound, the key substituents are the 2-methyl group and the 4-(4-fluorophenyl) group.
Substitution at the 2-position: The nature of the substituent at the 2-position of the imidazole ring is critical. In related benzimidazole series, modifications at this position with various alkyl or aryl groups have been shown to significantly impact tuberculostatic activity. For instance, studies on 2-(2-phenalkyl)-1H-benzo[d]imidazoles revealed that phenethyl and dichlorophenethyl moieties at the C-2 position resulted in compounds with high activity against M. tuberculosis strains. nih.gov The presence of a small alkyl group like methyl in the target compound is a common feature in many biologically active imidazoles.
Substitution at the 4-position: The aryl substituent at the 4-position is crucial for modulating the lipophilicity and electronic properties of the molecule, which in turn affects cell wall penetration and target binding. In a series of 2-pyrazolylpyrimidinones, a 4-fluorophenyl group at the R1 position was found to retain anti-tubercular activity comparable to the non-fluorinated parent compound. nih.gov This suggests that the 4-fluorophenyl group is a well-tolerated and potentially beneficial substituent for anti-mycobacterial activity.
The following table summarizes the general influence of substituents on the anti-tubercular activity of related imidazole and benzimidazole scaffolds based on available literature.
| Scaffold Position | Substituent Type | General Effect on Anti-Tubercular Activity |
| Imidazole C2 | Small Alkyl (e.g., Methyl) | Generally well-tolerated; maintains core activity. |
| Imidazole C2 | Phenalkyl | Can lead to high tuberculostatic activity. nih.gov |
| Imidazole C4/C5 | Aryl / Substituted Aryl | Crucial for activity; influences lipophilicity and target interaction. |
| Aryl Substituent | Halogens (e.g., Fluorine) | Often enhances potency and/or improves metabolic stability. nih.gov |
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties. nih.govnih.gov The carbon-fluorine bond is highly stable, which can block sites of metabolism and increase the metabolic stability of a compound. nih.gov
In vitro studies on other fluorinated heterocyclic compounds have demonstrated that fluorine substitution can lead to:
Increased Metabolic Stability: Strategic fluorination can significantly reduce clearance in human, rat, and murine microsomes, thereby improving the compound's stability. nih.gov
Enhanced Target Affinity: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with the biological target.
Improved Membrane Permeability: Increased lipid solubility due to fluorine can enhance the absorption and transport of the compound across the complex mycobacterial cell wall. nih.gov
For example, in a series of benzimidazoles, the introduction of a fluorine substituent was effective in improving metabolic stability without compromising the compound's potency. nih.gov While specific data for this compound is not available, these general principles strongly suggest that the 4-fluoro substituent likely contributes positively to its metabolic profile and potentially its biological activity.
The table below illustrates the observed effects of fluorination on related compounds in in vitro models.
| Compound Class | Fluorination Effect | In Vitro Model | Reference |
| Benzimidazoles | Improved metabolic stability | Human, rat, and murine microsomes | nih.gov |
| Thiacetazone Derivatives | Increased potency against M. tuberculosis | M. tuberculosis H37Rv culture | nih.gov |
| Pyrazolylpyrimidinones | Retained anti-tubercular activity | M. tuberculosis culture | nih.gov |
The structure of this compound is achiral, meaning it does not have a stereocenter and exists as a single structure. Therefore, stereochemical aspects and chiral recognition are not directly applicable to this specific compound.
However, in the broader context of anti-tubercular imidazole derivatives, stereochemistry can play a critical role. For instance, the clinically advanced nitroimidazole PA-824 possesses a specific stereochemistry ((S)-configuration) that is essential for its activity. nih.gov Should derivatives of this compound be synthesized with chiral centers, for example, by introducing a chiral substituent, the separation and biological evaluation of individual enantiomers would be crucial. It is well-established in drug development that different enantiomers of a chiral drug can have vastly different pharmacological activities and metabolic profiles.
Advanced Research Applications in Chemical Sciences
Utilization as Versatile Building Blocks in Complex Organic Synthesis
The molecular architecture of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole offers multiple reactive sites, rendering it a versatile building block for the synthesis of more complex organic molecules. The imidazole (B134444) ring itself is a stable aromatic system that can undergo various chemical transformations. tandfonline.com The nitrogen atoms in the imidazole ring can act as nucleophiles or be functionalized, while the phenyl and methyl substituents can be modified or can influence the reactivity of the imidazole core.
Researchers utilize this scaffold in the construction of larger, biologically active compounds. The fluorophenyl group is particularly significant, as the introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.netfrontiersin.org This makes fluorinated building blocks like this compound highly sought after in medicinal chemistry for creating new therapeutic agents. researchgate.netnih.gov For instance, the core imidazole structure is a key component in compounds designed for anticancer research. nih.gov The synthesis process often involves protecting the imidazole nitrogen to perform regioselective reactions, allowing for controlled assembly of complex derivatives. nih.gov
The general synthetic utility of diarylimidazoles is well-established, with methods developed for their efficient, one-pot synthesis from simpler precursors like phenylglyoxals, benzaldehydes, and an ammonia (B1221849) source. organic-chemistry.org The specific substitution pattern of this compound allows it to serve as a key intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in pharmaceuticals and material science. chemimpex.comderpharmachemica.com
Ligand Design in Coordination Chemistry for Metal-Organic Frameworks (MOFs) and Coordination Polymers
The imidazole moiety is a superb ligand in coordination chemistry due to the presence of two nitrogen donor atoms. researchgate.netrsc.org The imine nitrogen (pyridine-type) is a strong sigma-donor, readily coordinating to transition metal ions to form stable complexes. wikipedia.org This property has led to the extensive use of imidazole and its derivatives, including this compound, in the design of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.net
In the construction of these materials, the imidazole derivative acts as a linker, bridging metal centers to create extended one-, two-, or three-dimensional networks. mdpi.com The size, shape, and functionality of the resulting framework can be tuned by carefully selecting the organic linker. The bulky and rigid nature of the 4-fluorophenyl group on the imidazole ring can influence the topology and pore environment of the resulting MOF, which in turn affects its properties such as gas storage capacity, selectivity, and catalytic activity. acs.orgresearchgate.net The fluorine atom can also introduce specific interactions within the framework, enhancing its stability or modifying its affinity for certain guest molecules. acs.orgnih.gov
| Feature of this compound | Impact on MOF/Coordination Polymer Properties |
| Imidazole Core | Provides strong N-donor sites for coordination with metal ions, forming the fundamental linkage of the framework. researchgate.net |
| Fluorophenyl Group | Introduces hydrophobicity, potentially improving the material's stability in humid conditions. acs.orgnih.gov Can influence pore size and topology due to steric effects. acs.org |
| Methyl Group | Affects the steric environment around the coordination site, which can fine-tune the framework's geometry and pore characteristics. |
| Overall Rigidity | Contributes to the formation of robust and porous crystalline structures with high thermal stability. researchgate.net |
A prominent application of 4-(4-Fluorophenyl)-1H-imidazole as a ligand is in the synthesis of fluorinated Zeolitic-Imidazolate Frameworks (ZIFs). ZIFs are a subclass of MOFs with structures resembling traditional aluminosilicate (B74896) zeolites, known for their exceptional thermal and chemical stability. researchgate.netresearchgate.net However, the stability of many ZIFs, such as the widely studied ZIF-8 (formed from zinc ions and 2-methylimidazole), can be limited in the presence of water. acs.orgnih.gov
Fluorination of the imidazole linker is an effective strategy to enhance the hydrophobicity and, consequently, the water stability of ZIFs. acs.orgnih.gov Research has demonstrated the preparation of fluorinated ZIFs by using a mixture of ligands, where 4-(4-fluorophenyl)-1H-imidazole is incorporated as a monofluorinated dopant alongside the primary 2-methylimidazole (B133640) linker. acs.orgacs.orgnih.gov
The inclusion of the fluorophenyl group modifies the framework's properties. It increases the material's hydrophobicity, which has been shown to improve performance in applications like mechanical energy storage through water intrusion/extrusion cycles. acs.orgacs.orgnih.gov While extensive data on gas adsorption for ZIFs specifically containing the this compound linker is emerging, the principle of using fluorinated linkers to tune ZIF properties is well-established for gas separation applications. researchgate.netscialert.net The modified pore chemistry and increased stability provided by the fluorinated ligand can lead to enhanced selectivity for gases like CO2 over CH4. scialert.net The bulky nature of the fluorophenyl group can also distort the framework, which may compromise crystallinity at high doping levels but also offers a way to fine-tune the material's structural dynamics. acs.org
| ZIF Material | Ligand(s) | Key Improvement from Fluorination | Research Application |
| Pristine ZIF-8 | 2-methylimidazole | N/A | Gas storage and separation, catalysis. researchgate.net |
| Fluorinated ZIF | 2-methylimidazole and 4-(4-fluorophenyl)-1H-imidazole | Increased hydrophobicity and water stability. acs.orgnih.gov Modified framework dynamics. acs.org | Mechanical energy storage via water intrusion/extrusion. acs.orgnih.gov Potential for enhanced gas separation. researchgate.net |
Research on Components for Optoelectronic Materials and Sensors (Research Prototype Scale)
Imidazole derivatives are widely recognized for their unique optical properties, making them valuable components in the development of optoelectronic materials and chemical sensors. bohrium.comtandfonline.com The imidazole ring is an electron-rich aromatic system that can participate in π-conjugated systems, giving rise to interesting photophysical behaviors like fluorescence. bohrium.com Aryl-substituted imidazoles, in particular, show potential for photoluminescence and electroluminescence applications. bohrium.com
The structure of this compound is well-suited for these applications. The extended π-system, encompassing both the imidazole and fluorophenyl rings, can be engineered to absorb and emit light at specific wavelengths. Such compounds are investigated as:
Fluorescent Probes: The imidazole core can coordinate with metal ions, leading to changes in fluorescence (either quenching or enhancement), which forms the basis for highly sensitive and selective chemical sensors. seejph.comrsc.org Imidazole-based sensors have been developed for detecting various metal cations and anions. bohrium.comtandfonline.com
Organic Light-Emitting Diodes (OLEDs): Due to their excellent photoluminescence, good thermal properties, and strong electron-withdrawing capabilities, imidazole derivatives are used as emitters, hosts, and electron-transporting materials in OLEDs. tandfonline.com The specific substituents on the imidazole core greatly influence the photophysical properties and device performance. tandfonline.comrsc.org
Nonlinear Optical Materials: Donor-π-acceptor (D-π-A) type molecules containing imidazole derivatives have been synthesized and shown to exhibit significant two-photon absorption (TPA) cross-sections, a key property for applications in bioimaging and photodynamic therapy. rsc.orgsemanticscholar.org
While research may not always focus exclusively on this compound, studies on structurally similar benzoxazolyl-imidazole conjugates and other fluorinated imidazoles demonstrate the potential of this class of compounds in creating solid-state fluorescent materials and sensors. nih.govmdpi.com The strategic placement of the fluorine atom can further tune the electronic properties and enhance the performance of these materials. chemrxiv.org
Fundamental Studies on Enhancing Diagnostic Agents (Chemical Basis)
The incorporation of fluorine into molecules intended for biomedical applications is a cornerstone of modern medicinal chemistry. nih.govresearchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—provide a chemical basis for enhancing the efficacy of diagnostic agents. nih.govnih.gov The compound this compound is being investigated for its fundamental role in this area. chemimpex.com
The chemical basis for its utility in diagnostics stems from two key features:
The 19F Isotope: Fluorine has a single stable isotope, 19F, which is nuclear magnetic resonance (NMR) active. This allows for the use of 19F Magnetic Resonance Imaging (MRI), a technique with a very low background signal in biological systems, enabling clear imaging. nih.gov Molecules containing a fluorophenyl group are therefore studied as potential contrast agents for 19F MRI.
Radiolabeling with 18F: The radioactive isotope 18F is a positron emitter with a suitable half-life for Positron Emission Tomography (PET), one of the most sensitive non-invasive imaging techniques. The fluorophenyl group provides a site where 18F can be incorporated to create radiotracers for PET imaging, allowing for the visualization and quantification of biological processes at the molecular level. nih.govnih.gov
Furthermore, the imidazole core itself can interact with various biological targets, such as enzymes and receptors. nih.govnih.gov By combining the targeting ability of the imidazole scaffold with the imaging potential conferred by the fluorophenyl group, researchers can design novel probes for disease diagnosis. chemimpex.comnih.gov Studies on related fluorinated benzimidazoles have shown that this scaffold can lead to compounds with improved metabolic stability, a crucial factor for any agent used in vivo. nih.govacs.org
Emerging Research Avenues and Future Perspectives
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of substituted imidazoles, including 4-(4-Fluorophenyl)-2-methyl-1H-imidazole, is an area of active research, with a growing emphasis on green and sustainable chemistry. Traditional methods for imidazole (B134444) synthesis often involve harsh reaction conditions, hazardous solvents, and long reaction times, leading to significant waste and energy consumption.
Emerging research focuses on developing more efficient and environmentally friendly protocols. These include:
Solvent-Free Reactions: One-pot synthesis procedures conducted under solvent-free conditions are being developed to produce imidazole derivatives with high yields. asianpubs.org This approach simplifies the reaction setup, reduces waste, and often leads to milder reaction conditions.
Reusable Catalysts: The use of solid catalysts, such as ZSM-11 zeolite, offers a green alternative for the synthesis of substituted imidazoles. nih.gov These catalysts can be easily recovered and reused for multiple reaction cycles without a significant loss of activity, making the process more economical and sustainable. nih.gov Nano aluminum nitride has also been employed as a solid source of ammonia (B1221849) in catalyst-free, solvent-free, or water-based syntheses of trisubstituted and tetrasubstituted imidazoles. ias.ac.in
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. Optimized microwave-assisted methods for imidazole synthesis can significantly reduce reaction times from hours to minutes and improve yields, aligning with the principles of green chemistry by enhancing energy efficiency.
Natural Catalysts: Researchers are exploring the use of natural and biodegradable catalysts, such as fruit juices (e.g., Citrus limon L. juice), as an eco-friendly medium and catalyst for the synthesis of imidazole derivatives. researchgate.net
These sustainable methodologies not only make the synthesis of compounds like this compound more efficient but also reduce the environmental impact of chemical manufacturing.
| Methodology | Key Advantages | Example Catalyst/Condition |
| Solvent-Free Synthesis | Reduced waste, simplified setup, mild conditions | Heating reactants without solvent |
| Reusable Catalysts | Economical, reduced waste, sustainable | ZSM-11 zeolite, nano AlN |
| Microwave-Assisted Synthesis | Reduced reaction time, increased yield, energy efficient | 720-watt irradiation for ~6 min |
| Natural Catalysts | Eco-friendly, biodegradable, readily available | Citrus limon L. juice |
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. For imidazole derivatives, these computational tools are being used to design new compounds with desired properties and to predict their biological activities.
Quantitative Structure-Activity Relationship (QSAR) is a key computational method used in this field. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a series of 2-(4-fluorophenyl) imidazol-5-ones, which are structurally related to the subject compound, QSAR analysis was used to develop models that could predict their anti-proliferative activity against breast cancer cell lines. nih.gov These models helped in designing new derivatives with potentially higher efficacy. nih.gov
The application of AI and ML in this area includes:
Predictive Modeling: AI algorithms can be trained on existing data to predict the properties of new, unsynthesized compounds. This includes predicting therapeutic activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and potential toxicity.
De Novo Design: Generative AI models can design entirely new molecules with specific desired characteristics, exploring a vast chemical space to identify novel candidates that might not be conceived through traditional methods.
Virtual Screening: ML models can rapidly screen large virtual libraries of compounds to identify those most likely to be active against a specific biological target, significantly speeding up the initial stages of drug discovery.
For this compound, these techniques can be applied to design analogs with enhanced activity for specific targets, such as enzymes or receptors implicated in disease, and to predict their suitability as drug candidates.
Deeper Mechanistic Elucidation of Compound-Target Interactions at the Atomic Level
Understanding how a compound interacts with its biological target at the atomic level is crucial for rational drug design. Techniques like molecular docking and molecular dynamics simulations provide insights into the binding modes and interaction forces between a ligand and a protein.
Studies on the closely related 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold have provided a template for understanding these interactions. Molecular docking studies of this scaffold with the GABA-A receptor, a key target for therapeutic agents acting on the central nervous system, revealed important structural features for molecular recognition. nih.govacs.org The binding pose was found to be stabilized by aromatic interactions between the compound and specific amino acid residues (Phe100, His102, Tyr160, and Tyr210 of the α1-subunit and Phe77 and Tyr58 of the γ2-subunit) within the receptor's binding site. nih.govacs.org
For this compound, similar computational studies can elucidate:
Key Binding Interactions: Identifying the specific hydrogen bonds, hydrophobic interactions, and π-π stacking that govern the binding affinity and selectivity of the compound for its target.
Role of Substituents: Understanding how the 4-fluorophenyl and 2-methyl groups contribute to the binding energy and specificity. The fluorine atom, for instance, can engage in specific halogen bonding or alter the electronic properties of the phenyl ring, influencing its interactions.
Conformational Changes: Simulating how the protein target and the ligand may change their shape upon binding, which can affect the biological response.
This detailed atomic-level understanding allows for the precise modification of the compound's structure to optimize its interaction with the target, leading to more potent and selective therapeutic agents.
Design and Synthesis of Multi-Target Directed Ligands for Complex Biological Pathways
Many complex diseases, such as neurodegenerative disorders (e.g., Alzheimer's disease) and cancer, involve multiple biological pathways. acs.orgjocpr.com Consequently, drugs that act on a single target may have limited efficacy. benthamscience.com The design of Multi-Target Directed Ligands (MTDLs) is an emerging strategy to address this complexity by creating single molecules that can modulate multiple targets simultaneously. jocpr.com
The imidazole scaffold is a versatile platform for the development of MTDLs. benthamscience.comresearchgate.net Its structure can be readily modified to incorporate different pharmacophores, allowing for the tuning of its activity against various biological targets. For neurodegenerative diseases, imidazole-based MTDLs have been designed to concurrently:
Inhibit enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are involved in neuroinflammation. acs.org
Stabilize microtubules, which are essential for neuronal structure and function. acs.org
Inhibit acetylcholinesterase (AChE) to improve neurotransmission. benthamscience.com
Chelate metal ions that contribute to oxidative stress and protein aggregation. mdpi.com
The this compound core could serve as a foundational structure for new MTDLs. By strategically adding other functional groups, it is conceivable to design novel compounds that, for example, combine anti-inflammatory and neuroprotective properties, offering a more holistic therapeutic approach for complex diseases.
Investigation of Supramolecular Assembly and Co-crystallization Phenomena for Material Science Insights
The ability of molecules to self-assemble into ordered structures through non-covalent interactions is the basis of supramolecular chemistry and crystal engineering. These principles are crucial for developing new materials with tailored properties. Imidazole derivatives, with their hydrogen bond donors and acceptors and aromatic rings, are excellent candidates for forming predictable supramolecular structures.
Studies on related fluorophenyl-imidazole compounds have revealed their capacity for forming organized assemblies:
Hydrogen Bonding: In the crystal structure of 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole, molecules are linked by N–H···N hydrogen bonds, forming chains. These chains then assemble into flat molecular layers. mdpi.com
π–π Interactions: The crystal structure of 4-(4-fluorophenyl)-1-(methoxymethyl)-2-phenyl-1H-imidazole shows that the molecules form a three-dimensional network stabilized by π–π interactions between the imidazole rings of adjacent molecules. nih.gov
Co-crystallization , the process of forming a crystalline solid containing two or more different molecules in the same crystal lattice, is a powerful technique to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability. Imidazole-containing drugs are often used in co-crystallization studies. iucr.org
For this compound, future research in this area could involve:
Crystal Engineering: Systematically studying how modifications to the molecular structure affect the resulting crystal packing and supramolecular motifs.
Co-crystal Formation: Exploring the formation of co-crystals with other molecules (co-formers) to create new solid forms with enhanced properties for pharmaceutical or material applications. google.comijlpr.com
Functional Materials: Investigating the potential of its self-assembled structures in areas such as nonlinear optics or as components of metal-organic frameworks (MOFs). nih.gov
These investigations could unlock new applications for this compound beyond its potential biological activities, extending its utility into the realm of advanced materials.
Q & A
Basic Synthesis: What are the common synthetic routes for 4-(4-Fluorophenyl)-2-methyl-1H-imidazole?
Answer:
The compound is typically synthesized via condensation reactions or regioselective N-protection strategies. A scalable method involves reacting 4-(4-fluorophenyl)-2-phenyl-1H-imidazole with sodium bis(trimethylsilyl)amide (NaHMDS) in dry THF at 273 K, followed by methoxymethyl chloride addition. Purification via flash chromatography yields the product (42% yield after optimization) . Alternative routes may employ eco-friendly protocols for 4-formylimidazole derivatives, as described in scaled-up syntheses of structurally related compounds .
Advanced Synthesis: How can regioselectivity challenges during N-protection be addressed?
Answer:
Regioselectivity in N-protection is controlled by steric and electronic effects of substituents. For example, the aryl group at the C-4 position of the imidazole ring directs protection to the less hindered N-1 atom. This is achieved using bulky bases like NaHMDS to deprotonate the preferred nitrogen, followed by electrophilic reagents (e.g., methoxymethyl chloride). Computational modeling of steric maps can further guide reagent selection .
Structural Analysis: What techniques validate the molecular conformation and crystal packing?
Answer:
X-ray crystallography is the gold standard. Key parameters for this compound derivatives include:
| Parameter | Value | Reference |
|---|---|---|
| Dihedral angle (imidazole vs. 4-fluorophenyl) | 14.30° ± 0.07° | |
| π-π interaction distance | 3.5488 Å (centroid-to-centroid) | |
| Unit cell dimensions | a = 10.524 Å, b = 11.248 Å, c = 11.981 Å |
Hydrogen atoms are refined using riding models with isotropic displacement parameters (1.2–1.5× parent atom Ueq) . Complementary techniques like NMR and FTIR verify substituent positioning.
Data Contradiction: How to resolve yield discrepancies in reported syntheses?
Answer:
Yield variations arise from differences in reaction scale, purification methods, and protecting group strategies. For instance:
- High-yield protocols (e.g., 85%): Use optimized, eco-friendly conditions for 4-formylimidazole precursors, avoiding side reactions .
- Moderate yields (e.g., 42%): Require post-reaction quenching (aqueous NH₄Cl) and rigorous purification (flash chromatography) to remove byproducts .
Methodological reconciliation involves systematic variation of temperature, solvent (e.g., THF vs. DMF), and stoichiometry, followed by HPLC-MS analysis of crude mixtures.
Environmental Impact: How to assess environmental persistence or degradation pathways?
Answer:
Environmental studies employ:
- Degradation assays: Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH, UV exposure).
- Analytical methods: LC-MS/MS quantifies parent compounds and metabolites. For example, imidazole derivatives with fluorophenyl groups show prolonged persistence due to aromatic stability .
- Computational modeling: Predict biodegradability using QSAR models based on logP and electronic parameters (e.g., Hammett constants).
Biological Activity: What methodologies elucidate structure-activity relationships (SAR) for antifungal properties?
Answer:
- In vitro assays: Test against fungal strains (e.g., Candida albicans) using MIC (Minimum Inhibitory Concentration) protocols.
- SAR analysis: Correlate substituent effects (e.g., fluorine at C-4) with activity. Fluorine enhances lipophilicity and membrane penetration, as seen in related imidazole antifungals .
- Docking studies: Map interactions with fungal cytochrome P450 enzymes (e.g., CYP51) using AutoDock Vina.
Computational Modeling: How to predict intermolecular interactions for crystal engineering?
Answer:
- Software tools: Mercury (CCDC) analyzes crystal packing and Hirshfeld surfaces to identify dominant interactions (e.g., C–H⋯S, π-π) .
- Energy frameworks: Calculate interaction energies (e.g., Coulombic, dispersion) to prioritize stabilizing contacts. For example, π-π interactions contribute ~30% stabilization energy in fluorophenyl-imidazole crystals .
Methodological Optimization: What strategies improve reproducibility in multi-step syntheses?
Answer:
- Process control: Use in-situ FTIR to monitor reaction progress (e.g., imine formation).
- Purification: Employ automated flash chromatography with UV-triggered fraction collection.
- Documentation: Adhere to FAIR data principles—publish detailed crystallographic data (CCDC codes) and synthetic protocols in open repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
